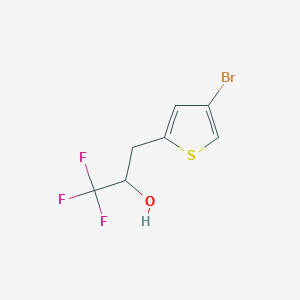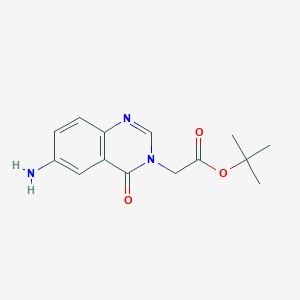
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.3 g/mol . This compound is part of the quinazoline family, which is known for its wide variety of pharmacological activities . The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate to form the quinazoline core. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Analyse Chemischer Reaktionen
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroquinazoline derivatives.
Substitution: The amino group in the quinazoline ring can undergo nucleophilic substitution reactions to form various substituted quinazolines.
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with Pd/C for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors in biological systems, leading to its pharmacological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: This compound has a bromine atom instead of an amino group, which can lead to different chemical reactivity and biological activities.
Tert-butyl (3-(6-amino-4-oxoquinazolin-3(4H)-yl)phenyl)carbamate: This compound has a phenyl group attached to the quinazoline core, which can affect its pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the quinazoline core, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
tert-butyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7,15H2,1-3H3 |
InChI-Schlüssel |
ROBGDNYOOHTRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


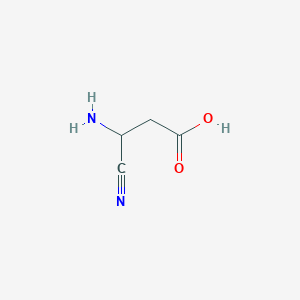
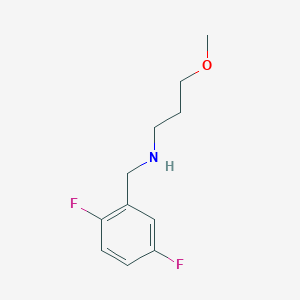
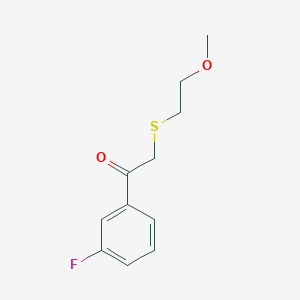
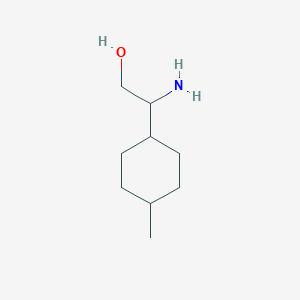
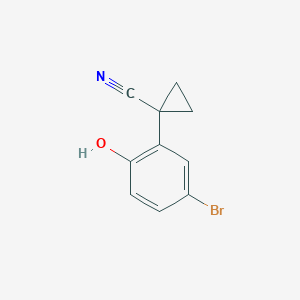
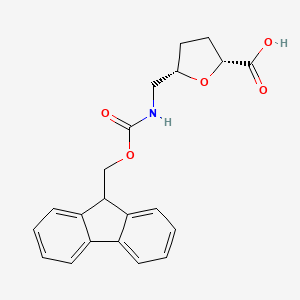

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
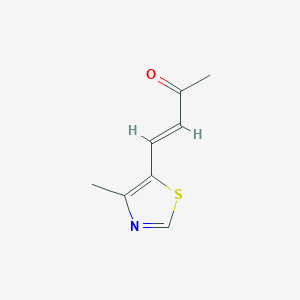
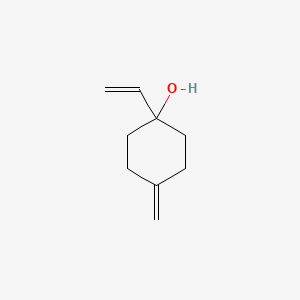
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

